Nifurmerone

Description

Overview of Nifurmerone within the Nitrofuran Class of Chemical Compounds

This compound is identified as a 5-nitrofuran derivative. ontosight.ai The defining structural feature of nitrofurans is a furan (B31954) ring substituted with a nitro group (-NO2). researchgate.net This chemical class is known for its broad-spectrum antimicrobial properties, with various members exhibiting antibacterial and antifungal activities. researchgate.netnih.gov The antimicrobial efficacy of nitrofurans is linked to the presence of the nitro group, which is crucial for their biological activity. nih.gov

The mechanism of action for nitrofurans, including this compound, is generally understood to involve the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamino derivatives, which are highly reactive and can damage cellular macromolecules, including bacterial DNA, thereby inhibiting microbial growth. nih.govnih.gov Nitrofurans are typically bacteriostatic at low concentrations and can become bactericidal at higher doses. la.gov Their activity is often enhanced in an acidic environment. la.gov

Historical Context and Evolution of Research on this compound and Related Nitroheterocyclic Agents

The history of nitroheterocyclic compounds as antimicrobial agents dates back to the early 20th century, with significant developments occurring from the 1940s onwards. nih.govguillaume-durand.fr The discovery of the antibacterial effects of nitrofuran derivatives marked an important milestone in the search for synthetic antimicrobial agents. These compounds provided an alternative to the naturally derived antibiotics that dominated the early antibiotic era. mdpi.com

Research into nitroheterocyclic drugs, a category that includes nitrofurans and nitroimidazoles, expanded due to their effectiveness against a range of pathogens, including anaerobic bacteria and protozoa. researchgate.netasm.org Compounds like metronidazole, a nitroimidazole, became frontline treatments for certain anaerobic infections. researchgate.netasm.org The development of various nitrofuran derivatives followed, with compounds like nitrofurantoin (B1679001) being used for urinary tract infections and furazolidone (B1674277) for gastrointestinal infections. nih.govnih.gov

The evolution of research in this area has been driven by the need to combat emerging drug-resistant pathogens. While the use of some nitroaromatic compounds was curtailed due to toxicity concerns, recent discoveries of new nitro-containing drugs for diseases like tuberculosis have renewed interest in these scaffolds as a source of effective anti-infective agents. nih.govresearchgate.net The ability of modified nitroheterocyclic compounds to overcome existing drug resistance has been a key driver of ongoing research. asm.org

Contemporary Academic Significance and Research Landscape of this compound

The contemporary academic significance of this compound appears to be limited, with a scarcity of recent, in-depth research focused specifically on this compound. It is often cited in patents and chemical databases as an example of a nitrofuran with antifungal or antimicrobial properties. uchicago.edugoogleapis.comgoogle.comgoogleapis.comfda.gov However, detailed studies on its spectrum of activity, and potential applications are not extensively documented in recent academic literature.

The broader research landscape for nitroheterocyclic compounds, however, remains active. There is ongoing interest in synthesizing and evaluating new derivatives to address the challenge of antimicrobial resistance. nih.govresearchgate.net Research efforts are focused on creating novel nitrofuran and other nitroheterocyclic analogs with improved potency and a broader spectrum of activity. nih.gov While this compound itself may not be a primary focus of current research, the foundational knowledge of its chemical class continues to inform the development of new antimicrobial agents. The ongoing challenge of antimicrobial resistance ensures that compounds like this compound, and the broader class of nitrofurans, remain of interest for their potential to contribute to the discovery of new therapeutic options. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H4ClNO4 |

| Molecular Weight | 189.55 g/mol |

| Melting Point | 92.5-94 °C |

| Boiling Point | 276.2 °C at 760 mmHg |

| Density | 1.492 g/cm³ |

| CAS Number | 5579-95-3 |

| UNII | F57Y390K2N |

(Data sourced from available chemical databases)

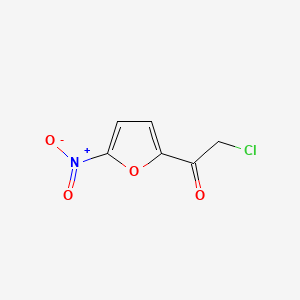

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(5-nitrofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4/c7-3-4(9)5-1-2-6(12-5)8(10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJAAEADFORVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204358 | |

| Record name | Nifurmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-95-3 | |

| Record name | Nifurmerone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFURMERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifurmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFURMERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57Y390K2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Nifurmerone

Elucidation of Nifurmerone's Bioactivation Pathways

Nitrofurans, including this compound, typically function as prodrugs that require reductive bioactivation within the target cell to exert their effects. This process is largely dependent on the presence and activity of specific enzymes.

Role of Nitroreductase Enzymes in Prodrug Activation

A key step in the activation of nitrofuran compounds like this compound is their reduction by nitroreductase enzymes present in bacteria and other microorganisms nih.govnih.gov. These enzymes catalyze the conversion of the nitro group on the furan (B31954) ring to more reactive species nih.gov. Bacterial nitroreductases, particularly type I enzymes, are crucial for this bioactivation process nih.gov. Studies on other nitrofurans, such as nifurtimox (B1683997) and nitrofurantoin (B1679001), have highlighted the significant role of these enzymes in mediating their biological activity and selective toxicity nih.govresearchgate.netuchile.cl. The reduction of the nitro group is a central event that initiates the cascade of downstream effects researchgate.net.

Formation and Reactivity of Nitro-Anion-Free Radicals and Hydroxylamine (B1172632) Intermediates

The enzymatic reduction of the nitro group of this compound proceeds through a series of steps involving the formation of reactive intermediates. A primary intermediate formed during this process is the nitro-anion radical. This species can be generated via a one-electron reduction catalyzed by certain nitroreductases researchgate.netresearchgate.net. Nitro-anion radicals are highly reactive and can participate in various cellular reactions researchgate.net.

Further reduction of the nitro-anion radical can lead to the formation of other intermediates, including hydroxylamine derivatives researchgate.netresearchgate.net. The formation and stability of these intermediates are influenced by factors such as the cellular environment and the specific enzymes involved researchgate.net. These reactive species are central to the cytotoxic effects of this compound.

This compound's Impact on Cellular Macromolecules and Processes

The reactive intermediates generated from the bioactivation of this compound interact with essential cellular components, leading to the disruption of vital processes.

DNA Damage and Inhibition of Nucleic Acid Synthesis

One of the primary mechanisms by which this compound exerts its antimicrobial effect is by causing damage to DNA ontosight.ai. The reactive intermediates, such as nitro-anion radicals and hydroxylamines, can interact directly with DNA, leading to various types of lesions researchgate.netnih.gov. This damage can include strand breaks, base modifications, and cross-linking, which interfere with the integrity and function of the DNA molecule nih.gov.

The DNA damage induced by this compound subsequently leads to the inhibition of nucleic acid synthesis, including both DNA replication and transcription nih.govgoogle.comnih.govlibretexts.org. By blocking these fundamental processes, this compound prevents the target organism from replicating its genetic material and synthesizing essential RNA molecules, thereby halting growth and proliferation.

Interference with Protein Synthesis and Ribosomal Function

This compound also interferes with protein synthesis, a critical process for all living cells creative-biolabs.commicrobenotes.com. While the direct mechanisms of this compound's interaction with the protein synthesis machinery are not as extensively detailed as its effects on DNA, nitrofurans in general are known to impact bacterial protein synthesis creative-biolabs.commicrobenotes.comnih.gov. This interference can occur through interactions with ribosomes, the cellular machinery responsible for translating mRNA into proteins creative-biolabs.comnih.govnih.gov.

Disruption of ribosomal function can manifest in various ways, including the inhibition of peptide chain elongation or premature termination of protein synthesis microbenotes.comnih.gov. Such interference leads to the production of non-functional or truncated proteins, impairing essential cellular functions and ultimately contributing to cell death.

Disruption of Essential Bacterial and Fungal Metabolic Pathways

While specific metabolic pathways targeted by this compound may vary depending on the organism, the general disruption of metabolism contributes significantly to its broad-spectrum antimicrobial activity ontosight.ainih.govredalyc.org. This can involve interference with pathways like glycolysis, the tricarboxylic acid (TCA) cycle, or fatty acid metabolism, all of which are crucial for microbial survival and growth embopress.orgredalyc.orgelifesciences.org.

Comparative Mechanistic Analysis with Other Nitrofuran Antibiotics

Nitrofuran antibiotics, including this compound, share a common foundational mechanism centered on the biotransformation of the nitro group. Upon entering microbial cells, nitrofurans undergo enzymatic reduction by bacterial nitroreductases patsnap.comdrugbank.commedsafe.govt.nz. This reduction is a critical step for their activation and subsequent antimicrobial effects patsnap.com.

The reactive intermediates generated from the reduction of nitrofurans are electrophilic and exert their effects by targeting multiple cellular components drugbank.com. For instance, these intermediates can attack ribosomal proteins, DNA, RNA, and interfere with various metabolic pathways such as respiration and pyruvate (B1213749) metabolism wikipedia.orgpediatriconcall.comtrc-p.nl. This multi-targeted approach is believed to contribute to the efficacy of nitrofuran antibiotics and may be responsible for a lower rate of acquired bacterial resistance compared to agents with single targets drugbank.commedsafe.govt.nzcore.ac.uk.

Comparing the mechanisms of action among different nitrofuran antibiotics reveals shared principles with some variations in specific targets or the extent of damage.

Nitrofurantoin: This nitrofuran is reduced by bacterial flavoproteins (nitrofuran reductase) to highly reactive intermediates medsafe.govt.nzwikipedia.orgpediatriconcall.comtrc-p.nl. These intermediates damage bacterial DNA and inactivate or alter bacterial ribosomal proteins and enzymes trc-p.nl. This leads to the inhibition of vital biochemical processes including protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis pediatriconcall.comtrc-p.nl. The rapid reduction of nitrofurantoin inside the bacterial cell by flavoproteins is key to its action wikipedia.org.

Furazolidone (B1674277): The antimicrobial action of Furazolidone is also primarily attributed to its nitro group patsnap.com. Upon enzymatic reduction by bacterial nitroreductases, reactive intermediates are formed that cause DNA damage and disrupt vital cellular functions patsnap.com. These intermediates are believed to bind DNA and induce cross-links, leading to high levels of mutations in the bacterial chromosome nih.gov. Additionally, these intermediates can target other macromolecules like proteins and lipids, contributing to the bactericidal effect patsnap.com. Furazolidone interferes with several bacterial enzyme systems e-lactancia.org.

Nitrofurazone: The mechanism of action of Nitrofurazone also involves interference with bacterial enzyme systems patsnap.com. The reduction of the nitrofuran ring within the bacterial cell generates reactive intermediates that damage DNA, RNA, and proteins patsnap.com. These intermediates can cause DNA strand breakage and the formation of DNA adducts, disrupting replication and transcription patsnap.com. They can also inactivate essential enzymes involved in cellular metabolism, such as those in glycolysis and the tricarboxylic acid cycle patsnap.com. While the exact mechanism is not fully known, it appears to inhibit bacterial enzymes involved in carbohydrate metabolism nih.gov.

While this compound is stated to damage bacterial DNA ontosight.ai, the detailed extent of its interaction with other cellular components like ribosomes, RNA, or specific enzymes, as described for Nitrofurantoin, Furazolidone, and Nitrofurazone, is not explicitly provided in the search results. However, given its classification as a nitrofuran, it is likely that this compound shares the fundamental mechanism of being reduced to reactive species that exert pleiotropic effects on bacterial cells, similar to other members of this class. The multi-directional mechanism observed in nitrofuran derivatives in general is thought to contribute to lower levels of drug resistance core.ac.uk.

| Compound | PubChem CID | Primary Mechanism Highlighted in Search Results | Additional Targets Mentioned |

| This compound | 21753 | Damages bacterial DNA ontosight.ai | Inhibits microbial growth ontosight.ai |

| Nitrofurantoin | 6604200 | Damages bacterial DNA wikipedia.org, Inactivates/alters ribosomal proteins trc-p.nl | Respiration, pyruvate metabolism, RNA, cell wall synthesis wikipedia.orgpediatriconcall.comtrc-p.nl |

| Furazolidone | 3435 | Binds DNA, induces cross-links nih.gov, DNA damage patsnap.com | Proteins, lipids, bacterial enzyme systems patsnap.come-lactancia.org |

| Nitrofurazone | 5447130 | Damages DNA patsnap.com, Interferes with bacterial enzyme systems patsnap.com | RNA, proteins, enzymes in carbohydrate metabolism patsnap.comnih.gov |

Table 1: Comparative Mechanisms of Select Nitrofuran Antibiotics

Spectrum of Biological Activities: Research Investigations

Research on Antibacterial Efficacy of Nifurmerone

Studies have investigated this compound's effectiveness as an antibacterial agent, examining both its broad-spectrum activity and its impact on specific bacterial pathogens.

Studies on Broad-Spectrum Antibacterial Activity

Broad-spectrum antibiotics are effective against a wide range of bacteria, including both Gram-positive and Gram-negative types. Research indicates that this compound exhibits antimicrobial efficacy . Nitroheterocyclic compounds, a class to which this compound belongs, characteristically show greater activity against anaerobic and microaerophilic bacteria compared to aerobic bacteria. nih.gov

Investigations into Specific Bacterial Pathogen Susceptibility

While general antimicrobial activity has been noted, detailed data on this compound's minimum inhibitory concentrations (MICs) against a wide array of specific bacterial pathogens were not extensively available in the search results. MIC is the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism in vitro. wikipedia.orgnih.govlibretexts.org Studies on other nitroheterocyclic compounds like nifurtimox (B1683997) and benznidazole (B1666585) have shown marked antibacterial activities, particularly against anaerobic and microaerophilic bacteria. nih.gov Resistance to these compounds can be observed in nitroreductase-deficient aerobic bacteria. nih.gov

Research on Antifungal Efficacy of this compound

This compound is also recognized for its antifungal properties ontosight.ai. Research has investigated its broad-spectrum antifungal activity and its effects on specific fungal pathogens.

Studies on Broad-Spectrum Antifungal Activity

Investigations into Specific Fungal Pathogen Susceptibility

Research on antifungal agents often involves determining their activity against specific fungal pathogens, such as various Candida species or Aspergillus fumigatus, which are among the critical and high-priority fungal pathogens identified by the WHO. who.intnih.gov Minimum Inhibitory Concentration (MIC) values are key in assessing the susceptibility of specific fungal strains to antifungal agents. wikipedia.orgnih.govresearchgate.netjidc.org Although this compound is known to have antifungal activity, detailed MIC data for this compound against a broad panel of specific fungal pathogens was not found in the provided search snippets. Studies on other compounds demonstrate the importance of determining MICs for specific Candida strains, including C. albicans, C. glabrata, and C. parapsilosis. jidc.org

Anti-Biofilm Activity Research

Studies on Bacterial Biofilm Inhibition

Research indicates that this compound exhibits inhibitory activity against bacterial biofilms google.com. While detailed quantitative data regarding the minimum inhibitory concentrations or the extent of reduction for specific bacterial species was not extensively provided in the available information, the compound has been identified as an anti-biofilm agent against bacterial infections google.com.

Studies on Fungal Biofilm Inhibition

Investigations have demonstrated this compound's potent anti-biofilm activity against fungal biofilms google.comgoogle.com. Notably, studies have focused on its efficacy against Candida species, a significant fungal pathogen google.comgoogle.comhku.hk. Research findings indicate that this compound (referred to as SM21 in some studies) can inhibit Candida biofilms google.comgoogle.comhku.hk. This activity has been observed at concentrations such as 25 µg/ml, even against biofilms that demonstrated resistance to established antifungal agents like Amphotericin B (resistant at 32 µg/ml) and Caspofungin (resistant at 50 µg/ml) google.comgoogle.comhku.hk. This suggests this compound may offer superior antifungal activity against resistant Candida biofilms compared to these agents google.comgoogle.comhku.hk. Furthermore, the compound has been shown to inhibit the yeast-to-hypha transition in C. albicans, a morphological change crucial for biofilm stability and drug resistance, at lower concentrations ranging from 0.025 µg/ml to 0.2 µg/ml hku.hk.

The following table summarizes some of the research findings regarding this compound's activity against fungal biofilms:

| Fungal Species | This compound Concentration | Observed Activity | Comparison to Other Antifungals (at specified concentrations) | Source |

| Candida species | 25 µg/ml | Anti-biofilm activity | Superior to Amphotericin B (32 µg/ml) and Caspofungin (50 µg/ml) against resistant biofilms google.comgoogle.comhku.hk | google.comgoogle.comhku.hk |

| C. albicans | 0.025 - 0.2 µg/ml | Inhibition of yeast-to-hypha transition | Not specified | hku.hk |

These findings highlight this compound's potential as an agent for inhibiting fungal biofilms, including those exhibiting resistance to commonly used antifungal drugs.

Mechanisms of Resistance to Nifurmerone and Nitrofuran Compounds

Genetic Basis of Resistance: Mutations in Nitroreductase Genes (e.g., nfsA, nfsB)

The primary mechanism of action for nitrofurans involves their activation by bacterial nitroreductases. nih.gov These enzymes, encoded by genes such as nfsA and nfsB, reduce the nitro group of the compound, a process that generates reactive intermediates toxic to the bacterial cell. nih.gov Consequently, mutations in these genes are a principal cause of resistance.

Loss-of-function mutations in nfsA and nfsB are the most common route to high-level nitrofuran resistance. nih.gov These mutations can include deletions or point mutations that result in non-functional or truncated nitroreductase enzymes. nih.govwho.int Without functional nitroreductases, the nitrofuran prodrug is not efficiently activated, and its bactericidal effects are diminished. nih.gov

Studies on nitrofurantoin (B1679001) have shown that resistance often develops in a stepwise manner. A mutation in nfsA, which is responsible for the majority of nitroreductase activity, typically occurs first, leading to an intermediate level of resistance. nih.gov A subsequent mutation in nfsB can then confer a higher level of resistance. ontosight.ainih.gov The acquisition of these mutations has been observed in various bacterial species, including uropathogenic Escherichia coli. nih.gov

| Gene | Function | Impact of Mutation on Resistance |

| nfsA | Encodes the major oxygen-insensitive nitroreductase. | Loss-of-function mutations are the primary step in acquiring nitrofuran resistance. nih.govnih.gov |

| nfsB | Encodes a second oxygen-insensitive nitroreductase. | Mutations in this gene, often following nfsA mutations, lead to higher levels of resistance. ontosight.ainih.gov |

| ribE | Involved in the biosynthesis of flavin mononucleotide (FMN), a cofactor for nitroreductases. | Deletions can inhibit the synthesis of the cofactor required for nfsA and nfsB activity, leading to resistance. nih.gov |

Role of Efflux Pump Systems in Nifurmerone Resistance (e.g., oqxAB)

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.gov The overexpression of these pumps can lead to reduced intracellular concentrations of a drug, thereby contributing to resistance.

The oqxAB efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been identified as a significant contributor to nitrofuran resistance in bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govcenmed.com This efflux pump can be located on both the chromosome and on plasmids, the latter facilitating its transfer between bacteria. researchgate.net

The presence of the oqxAB genes, particularly when combined with mutations in nitroreductase genes like nfsA, can lead to clinically significant levels of resistance to nitrofurans. hku.hk While mutations in nfsA and nfsB are often the primary drivers of resistance, the acquisition of oqxAB can further enhance this resistance. nih.gov

| Efflux Pump | Gene(s) | Function | Role in Nitrofuran Resistance |

| OqxAB | oqxAB | A multidrug efflux pump of the RND family. | Overexpression contributes to resistance by actively pumping nitrofurans out of the cell. Its presence on plasmids facilitates horizontal gene transfer. nih.govhku.hk |

| AcrAB | acrAB | Another RND family multidrug efflux pump. | Contributes to nitrofuran resistance, particularly in Klebsiella pneumoniae. cenmed.com |

Cellular Adaptive Responses and DNA Repair Mechanisms Contributing to Resistance

Bacteria possess intricate systems to respond to cellular stress and DNA damage, which can be triggered by the action of nitrofurans. ontosight.ai Enhanced DNA repair mechanisms can potentially contribute to resistance by mitigating the DNA-damaging effects of activated nitrofurans. ontosight.ai Strains of E. coli with defects in DNA repair pathways have shown increased sensitivity to nitrofuran compounds. ontosight.ai

The SOS response is a global response to DNA damage in bacteria that involves the regulation of numerous genes to promote DNA repair and cell survival. nih.gov While the direct role of an enhanced SOS response in conferring stable nitrofuran resistance is complex, the ability of a bacterium to efficiently repair DNA damage is a crucial factor in its ability to survive exposure to these compounds.

Furthermore, some studies suggest that bacteria with elevated mutation rates, known as "mutators," may more readily acquire the stepwise mutations in genes like nfsA and nfsB that lead to resistance. nih.gov These mutator phenotypes can arise from defects in DNA replication and repair genes. researchgate.net

Characterization of Cross-Resistance Patterns within the Nitrofuran Class and Related Compounds

Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant clinical concern. Within the nitrofuran class, cross-resistance is commonly observed. For instance, bacteria that are resistant to nitrofurantoin are often also resistant to other nitrofurans like furazidin. This is expected, as these compounds share a similar chemical structure and mechanism of activation.

Research on trypanosomes has demonstrated that resistance to the nitrofuran nifurtimox (B1683997) can also lead to cross-resistance to other nitroheterocyclic drugs, such as benznidazole (B1666585). This cross-resistance was linked to the downregulation of the same type I nitroreductase responsible for activating both drugs. This suggests that the mechanism of resistance is common to the class of compounds.

The oqxAB efflux pump is a multidrug resistance pump, meaning its overexpression can confer resistance not only to nitrofurans but also to other classes of antibiotics, such as quinolones and chloramphenicol. This highlights the broader implications of the dissemination of this particular resistance mechanism.

| Compound/Class | Related Resistant Compound/Class | Common Resistance Mechanism |

| Nitrofurantoin | Furazidin | Mutations in nfsA and nfsB genes. |

| Nifurtimox | Benznidazole, Nitrofurazone | Downregulation of a common activating type I nitroreductase. |

| Nitrofurans | Quinolones, Chloramphenicol | Overexpression of the oqxAB multidrug efflux pump. |

Synthetic Methodologies and Derivative Research of Nifurmerone

Conventional Chemical Synthesis Pathways for Nifurmerone

Conventional synthesis routes for nitrofuran compounds typically involve the introduction of the nitro group onto a furan (B31954) ring or the construction of the furan ring with a nitro group already present. While specific detailed conventional synthesis pathways for this compound itself were not extensively detailed in the search results, the synthesis of other nitrofuran derivatives often involves reactions such as nitration of furan derivatives or condensation reactions to form the furan ring system. mdpi.comnih.gov For example, the synthesis of 5-nitrofuran-triazole congeners involves suitable structural modifications of previously reported counterparts. nih.gov The nitrofuran "warhead" in many clinical nitrofurans is derived from 5-nitro-2-furaldehyde. mdpi.com

Advanced Synthetic Approaches and Chemoenzymatic Transformations

Advanced synthetic approaches and chemoenzymatic transformations are increasingly explored to overcome limitations of conventional methods, such as harsh conditions or lack of selectivity. Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering potential for more sustainable and efficient processes. unimi.itmdpi.com While direct examples for this compound were not found, this approach has been applied to the synthesis of other complex molecules and pharmaceuticals. unimi.itsemanticscholar.orgchemrxiv.org

Applications of Metabolic Engineering in Nitrofuran Synthesis

Metabolic engineering can be applied to synthesize various compounds, including those with structural similarities to nitrofurans. This involves modifying metabolic pathways in organisms to produce desired molecules. Although specific applications of metabolic engineering directly for this compound synthesis were not detailed, metabolic engineering has been used in the synthesis of natural products and other chemical entities. semanticscholar.orgyoutube.com Research into the metabolic degradation of nitrofurans also exists, which could potentially inform synthetic strategies. acs.org

Strategies for Environmentally Benign Synthesis

Environmentally benign synthesis strategies aim to reduce or eliminate the use and generation of hazardous substances. For nitrofuran synthesis, this could involve using milder reaction conditions, less toxic reagents, and more efficient processes. unimi.itrsc.org Chemoenzymatic methods, with their high regioselectivity and stereoselectivity, can offer environmental and cost benefits, making them attractive for large-scale synthesis of pharmaceutical agents. semanticscholar.org Transition metal-free synthetic protocols are also being developed as more environmentally friendly alternatives to metal-catalyzed reactions. rsc.org

Design, Synthesis, and Derivatization of this compound Analogues and Derivatives

The design, synthesis, and derivatization of analogues and derivatives of compounds like this compound are crucial for exploring their chemical space and potentially identifying compounds with improved properties. pharmanet.com.brnih.govresearchgate.netnih.gov this compound itself can serve as a starting material for synthesizing other nitrofuran derivatives. The synthesis of derivatives often involves modifying different parts of the core structure, such as the nitrofuran ring or attached functional groups. nih.govpharmanet.com.brnih.gov This can lead to a library of compounds with structural variations. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in understanding how changes in the chemical structure of a molecule affect its biological activity. oncodesign-services.commans.edu.eg For this compound and its derivatives, SAR studies would involve synthesizing a series of structurally related compounds and evaluating their biological effects to identify which parts of the molecule are important for activity. nih.govoncodesign-services.comnih.gov This information guides the design of new, more potent, or selective derivatives. oncodesign-services.comnih.govmdpi.comresearchgate.net SAR analysis can reveal the importance of specific functional groups or structural features for the desired activity. nih.govmdpi.comresearchgate.net Molecular docking studies are often used in conjunction with SAR to understand the interactions between the compounds and their biological targets at a molecular level. nih.govmdpi.comresearchgate.net

Preclinical Research and Cellular Interactions of Nifurmerone

In Vitro and In Vivo Cellular Target Identification and Validation Studies

Identifying and validating cellular targets is a crucial step in preclinical research. This process aims to pinpoint the specific molecules or pathways within cells that a compound interacts with to exert its effects youtube.com. For Nifurmerone, research indicates its primary mode of action involves damaging bacterial DNA, which inhibits microbial growth ontosight.ai. While this highlights a target in prokaryotic systems (bacteria), detailed information specifically on the identification and validation of this compound's targets within eukaryotic cells is less extensively documented in the provided search results. Methodologies for target identification and validation in eukaryotic systems often involve techniques such as functional genomics, phenotypic screening, and proteomic analysis youtube.com.

This compound's Interactions with Eukaryotic Cellular Systems and Pathways

Eukaryotic cells are characterized by their complex internal structure, including a nucleus and various membrane-bound organelles ebsco.com. They possess intricate signaling pathways and regulatory systems that govern vital functions like growth, metabolism, and interaction with the environment mdpi.com. While this compound is known for its antibacterial and antifungal activities ontosight.ai, research into its direct interactions with specific eukaryotic cellular systems and pathways appears limited within the scope of the provided information. Eukaryotic cells have diverse receptor systems, including protein-based receptors and potentially nucleic acid-based receptors, that mediate their responses to various factors mdpi.com. Mitochondria, key eukaryotic organelles, are involved in cell survival and can interact with other organelles via signaling pathways .

Toxicological Research Methodologies and Assessments

Toxicological assessments are fundamental to understanding the potential harmful effects of a chemical compound wiley.comki.se. These studies employ various methodologies to evaluate toxicity, including in vitro and in vivo models wiley.comnutrasource.ca. New Approach Methodologies (NAMs), including in vitro assays and computational methods, are increasingly being used to assess chemical safety and reduce reliance on animal testing ki.senutrasource.cauniversiteitleiden.nl.

Investigation of Cellular Viability and Inducement of Cell Death Pathways

Assessing cellular viability is a common toxicological endpoint to determine if a compound is harmful to cells mdpi.com. Reduced cellular viability can indicate cytotoxicity. Compounds can induce cell death through various pathways, including apoptosis and necrosis ptglab.comresearchgate.net. Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological changes and the activation of caspases ptglab.comrockland.compromega.com. Necrosis, in contrast, is often a less controlled process resulting from injury ptglab.com. Investigating the induction of specific cell death pathways helps to understand the mechanism of toxicity mdpi.com. While the provided information discusses methodologies for assessing cell viability and studying cell death pathways mdpi.comptglab.comrockland.compromega.com, specific data on this compound's effects on cellular viability or its ability to induce particular cell death pathways in eukaryotic cells are not detailed.

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical to damage genetic material, while mutagenicity is the induction of permanent transmissible changes in the amount or structure of the genetic material nih.govresearchgate.net. These assessments are critical for evaluating the potential of a compound to cause mutations or contribute to cancer development researchgate.net. Various in vitro and in vivo tests are used to assess genotoxicity and mutagenicity, including bacterial reverse mutation tests (Ames test) and assays using mammalian cells nih.govresearchgate.net. Studies on related nitrofuran compounds have shown varying degrees of genotoxicity and mutagenicity in different test systems, including Drosophila melanogaster nih.gov. Some nitrofurans were found to be mutagenic and recombinogenic, while others were not nih.gov. The genotoxic effects of nitrofurans can differ between bacterial and eukaryotic systems, suggesting that nitroreductase activity may not be the sole determinant of genotoxicity in eukaryotes nih.gov. Specific genotoxicity and mutagenicity data for this compound itself were not prominently featured in the search results, although the terms "genotoxicity" and "mutagenicity" appear in indices related to the compound fda.govfda.govsahealth.sa.gov.au.

Research into Potential Molecular-Level Drug Interactions

Understanding potential molecular-level drug interactions is crucial when considering the therapeutic use of a compound. Drug interactions can occur when the effects of one drug are altered by the presence of another, potentially affecting their efficacy or leading to adverse effects impaact4tb.orgnih.gov. These interactions can occur at the level of drug metabolism, transport, or at their molecular targets impaact4tb.orgnih.govopenaccessjournals.com. Many drug interactions are mediated by enzyme systems, such as the cytochrome P450 enzymes, which are involved in drug metabolism impaact4tb.org. Induction or inhibition of these enzymes by one drug can alter the concentration of another drug impaact4tb.org. Drug-receptor interactions at the molecular level are also key determinants of a drug's effect and potential interactions openaccessjournals.com. While the importance of evaluating potential drug interactions for compounds like this compound is recognized ontosight.ai, specific detailed research findings on the molecular mechanisms of this compound's potential drug interactions were not found within the provided search results. Methodologies for studying drug interactions at the molecular level include in vitro studies using enzymes or cell lines and in silico modeling nih.gov.

Future Directions and Emerging Research Avenues for Nifurmerone

Strategic Research to Combat Antimicrobial and Antifungal Resistance

The global rise in antimicrobial resistance (AMR) constitutes a severe public health threat, necessitating urgent action to develop new therapeutic strategies. pasteur.frwho.int Research into Nifurmerone is critical in this context, focusing on understanding and overcoming resistance mechanisms.

Future strategic research should include:

Mechanism of Resistance Studies: Investigating the specific genetic and biochemical pathways that lead to bacterial and fungal resistance to this compound. This includes identifying efflux pumps, drug-modifying enzymes, or alterations in the drug's target sites.

Combination Therapy Exploration: Evaluating the synergistic effects of this compound with other antimicrobial agents. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and potentially lower the required concentration of each drug.

Development of Analogues: Synthesizing and screening new this compound analogues designed to evade existing resistance mechanisms. nih.gov By modifying the chemical structure, it may be possible to create derivatives that are not recognized by resistance-conferring proteins or that have enhanced activity against resistant strains.

Surveillance and Epidemiology: Incorporating this compound into large-scale surveillance programs like the Global Antimicrobial Resistance and Use Surveillance System (GLASS) to monitor the emergence and spread of resistant pathogens. who.int This data is vital for guiding clinical use and research priorities. The National Institute of Antimicrobial Resistance Research and Education (NIAMRRE) highlights the importance of a One Health approach, addressing resistance across human, animal, and environmental sectors, a framework into which this compound research should be integrated. niamrre.org

Exploration of Novel Therapeutic Applications Beyond Traditional Antimicrobial Uses

While this compound's primary application is as an antimicrobial, its core chemical structure, a nitrofuran ring, is key to its biological activity and may hold potential for other therapeutic uses. ontosight.ai The exploration of novel applications is a promising research frontier.

Key areas for future investigation include:

Antiparasitic Activity: Many nitrofuran compounds, such as Nifurtimox (B1683997), are used to treat parasitic infections like Chagas disease and sleeping sickness. who.int Future research could systematically screen this compound against a panel of protozoan and helminthic parasites to identify any potential antiparasitic efficacy.

Anticancer Properties: Some nitroaromatic compounds have been investigated for their potential as bioreductive anticancer drugs, which are selectively activated in the hypoxic (low oxygen) environment of solid tumors. Research could explore whether this compound exhibits cytotoxic activity against cancer cell lines, particularly under hypoxic conditions.

Repurposing through High-Throughput Screening: Employing large-scale screening of this compound against diverse biological targets and disease models. This unbiased approach could uncover unexpected therapeutic activities, accelerating the drug repositioning process.

Advancements in this compound Delivery System Research and Formulation Strategies

The effectiveness of a therapeutic agent is often dependent on its formulation and delivery system. openaccessjournals.com Advancements in this area could significantly enhance the therapeutic profile of this compound by improving its solubility, stability, and targeting. justia.comgoogle.com

Emerging research in delivery and formulation strategies includes:

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), could improve its bioavailability, control its release, and target it to specific sites of infection. openaccessjournals.comnih.govmdpi.com This is particularly relevant for treating infections within biofilms, which are notoriously difficult for conventional antibiotics to penetrate.

Topical and Transdermal Formulations: For localized skin and soft tissue infections, developing advanced topical formulations like gels, creams, or patches could deliver this compound directly to the infection site. justia.com Research could focus on using chemical penetration enhancers to improve its diffusion through the skin barrier. justia.com

Ionic Liquid Compositions: Investigating the formulation of this compound as an ionic liquid to overcome challenges related to low solubility and to control the drug's release rate. justia.com This innovative approach can fine-tune the physicochemical properties of the active ingredient. justia.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a holistic view of biological systems by analyzing the entire complement of genes (genomics), proteins (proteomics), or metabolites (metabolomics). humanspecificresearch.orguninet.edu Applying these powerful tools can offer unprecedented insights into this compound's mode of action and its effects on microbial cells. nih.gov

Future research leveraging omics technologies could involve:

Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) to analyze the changes in gene expression in microorganisms upon exposure to this compound. This can reveal the cellular pathways that are disrupted by the drug and the stress responses it induces. humanspecificresearch.org

Proteomics: Employing mass spectrometry-based proteomics to identify changes in the protein landscape of a pathogen treated with this compound. This can help pinpoint the drug's direct molecular targets and understand downstream effects on cellular machinery. uninet.eduhsr.it

Metabolomics: Analyzing the metabolic fingerprint of microbes after this compound treatment to identify alterations in key metabolic pathways. nih.gov This can provide a functional readout of the drug's impact and uncover potential biomarkers of susceptibility or resistance. uninet.edu

Integrated Multi-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound's action. hsr.itmdpi.com This integrated approach is crucial for understanding the complex interplay of molecular events that lead to cell death or survival.

Computational Chemistry and In Silico Modeling Approaches for this compound Drug Discovery

In silico (computer-based) methods are revolutionizing drug discovery by accelerating the process, reducing costs, and providing deep mechanistic insights. diaglobal.org These approaches are highly applicable to the future development of this compound and its derivatives.

Key computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the chemical structures of this compound and its analogues with their antimicrobial activity. These models can then be used to predict the potency of newly designed compounds before they are synthesized, streamlining the discovery of more effective drugs.

Molecular Docking and Dynamics: Using molecular docking simulations to predict how this compound interacts with its putative biological targets, such as bacterial enzymes or DNA. Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time.

ADME-PK Modeling: Applying computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of new this compound derivatives. patheon.com This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties in humans. drugdiscoverytrends.com

Virtual Screening: Conducting high-throughput virtual screening of large chemical libraries to identify novel compounds that may share a similar mechanism of action with this compound or that could be used in combination with it.

Q & A

Q. What standardized in vitro protocols are recommended for evaluating Nifurmerone’s antifungal efficacy?

To assess this compound’s efficacy, use broth microdilution assays per CLSI M27/M38 guidelines with reference fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305). Minimum Inhibitory Concentration (MIC) values should be determined using spectrophotometric or visual growth inhibition endpoints. Include positive controls (e.g., fluconazole) and solvent controls to validate assay conditions. Replicate experiments ≥3 times to ensure statistical robustness .

Q. How can researchers validate this compound’s chemical stability under varying storage conditions?

Stability studies should employ accelerated stress testing :

- Thermal stability : Incubate at 40°C, 60°C, and 25°C (control) for 4–12 weeks.

- Humidity : Expose to 75% relative humidity.

- Light sensitivity : Use ICH Q1B photostability guidelines. Analyze degradation products via HPLC-MS and compare against baseline purity. Stability criteria: ≥90% intact compound retention after testing .

Q. What in vivo models are appropriate for preclinical testing of this compound’s toxicity profile?

Use murine models (e.g., BALB/c mice) for acute toxicity studies, administering this compound orally or intravenously at escalating doses (10–200 mg/kg). Monitor hematological, hepatic, and renal parameters for 14 days. Histopathological analysis of organs (liver, kidneys) is critical. Include a vehicle control group and follow OECD 423 guidelines for humane endpoints .

Advanced Research Questions

Q. How can contradictory data on this compound’s antifungal spectrum across studies be systematically resolved?

Conduct a meta-analysis with inclusion criteria:

- Studies using standardized fungal strains and MIC methodologies.

- Exclusion of non-peer-reviewed or non-GLP-compliant data. Assess heterogeneity via I² statistics and subgroup analyses (e.g., strain virulence, assay media pH). Validate findings with independent in vitro-in vivo correlation (IVIVC) studies .

Q. What experimental designs are optimal for studying this compound’s synergy with existing antifungals?

Use checkerboard assays to calculate Fractional Inhibitory Concentration (FIC) indices:

Q. How should researchers address discrepancies in this compound’s mechanism of action (MOA) reported in literature?

Apply multi-omics approaches :

- Transcriptomics : RNA-seq of treated fungal cells to identify dysregulated pathways (e.g., ergosterol biosynthesis, oxidative stress response).

- Proteomics : LC-MS/MS to detect post-translational modifications (e.g., nitrotyrosine residues indicative of nitroreductase activity). Cross-reference findings with structural analogs (e.g., nitrofurantoin) to infer conserved MOA elements .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀ values. For time-kill assays, apply time-course ANOVA with Tukey’s post hoc test. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How to optimize this compound’s formulation for improved bioavailability in pharmacokinetic studies?

Employ Quality by Design (QbD) principles :

- Factors : Particle size (micronization), excipient selection (e.g., cyclodextrins for solubility enhancement).

- Response surface methodology : Central composite design to optimize dissolution profiles. Validate oral bioavailability in rodent models using LC-MS/MS plasma concentration monitoring .

Data Interpretation & Reporting

Q. How should researchers contextualize this compound’s efficacy data against existing antifungals in publications?

Q. What criteria define “potent” activity for this compound in preclinical studies?

Adopt EMA/FDA preclinical benchmarks :

- MIC ≤2 µg/mL against ≥90% of tested isolates.

- In vivo efficacy: ≥1-log reduction in fungal burden vs. untreated controls.

- Safety: ≥10-fold selectivity index (mammalian vs. fungal cells). Exceptions require justification (e.g., novel MOA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.